molecular formula C10H17NO4 B599224 (R)-N-Boc-3-morpholinecarbaldehyde CAS No. 1257850-86-4

(R)-N-Boc-3-morpholinecarbaldehyde

Cat. No.: B599224
CAS No.: 1257850-86-4
M. Wt: 215.249
InChI Key: MOLHQYMJBRBXAN-QMMMGPOBSA-N
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Description

(R)-N-Boc-3-morpholinecarbaldehyde, also known as Boc-Morph, is an important chiral building block in organic synthesis. It is a versatile compound that can be used for a variety of synthetic transformations, including the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Boc-Morph is a chiral aldehyde with two stereocenters and a Boc protecting group. The compound is highly reactive and can be used in a variety of synthetic transformations. It is also a useful starting material for the synthesis of other chiral compounds.

Mechanism of Action

The mechanism of action of (R)-N-Boc-3-morpholinecarbaldehyde is based on its reactivity and stereoselectivity. The Boc protecting group renders the compound highly reactive and enables it to undergo a variety of synthetic transformations. The two stereocenters in this compound also allow for the stereoselective synthesis of optically active compounds.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects. Therefore, it is not known whether or not the compound has any effect on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of (R)-N-Boc-3-morpholinecarbaldehyde is its reactivity and stereoselectivity. The compound is highly reactive and can be used in a variety of synthetic transformations. The two stereocenters in this compound also allow for the stereoselective synthesis of optically active compounds. However, the compound is not suitable for use in biological systems due to its potential toxicity.

Future Directions

Future research on (R)-N-Boc-3-morpholinecarbaldehyde could focus on the development of new synthetic methods using the compound as a starting material. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Additionally, further research could be done to investigate the potential biochemical and physiological effects of this compound. Finally, research could also be done to explore the potential of this compound as a catalyst for asymmetric catalysis.

Synthesis Methods

(R)-N-Boc-3-morpholinecarbaldehyde can be synthesized by a variety of methods. The most common method is the reaction of (R)-3-morpholinecarbaldehyde with tert-butyl chloroformate in the presence of a base. This reaction yields the desired product in high yield and with good stereoselectivity. The reaction is typically carried out in a mixture of dichloromethane and water. Other methods, such as the reaction of (R)-3-morpholinecarbaldehyde with a Grignard reagent, can also be used to synthesize this compound.

Scientific Research Applications

(R)-N-Boc-3-morpholinecarbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of chiral auxiliaries, catalysts, and ligands for asymmetric catalysis. This compound has also been used in the synthesis of optically active polymers and in the development of new synthetic methods.

Properties

IUPAC Name

tert-butyl (3R)-3-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLHQYMJBRBXAN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657770
Record name tert-Butyl (3R)-3-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257850-86-4
Record name 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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